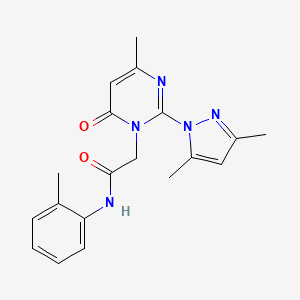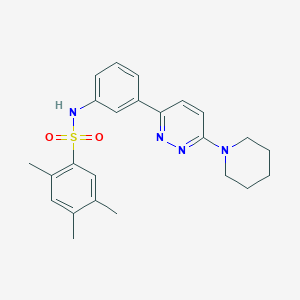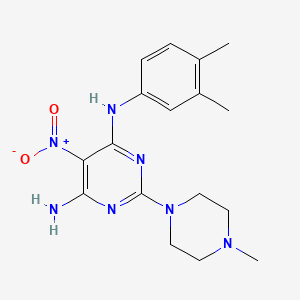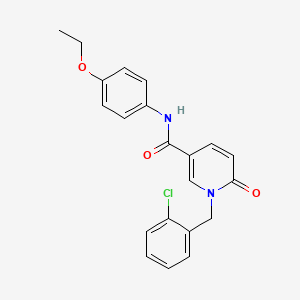
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3,5-ジメチル-1H-ピラゾール-1-イル)-4-メチル-6-オキソピリミジン-1(6H)-イル)-N-(o-トリル)アセトアミドは、ピラゾリル-ピリミジン誘導体のクラスに属する複雑な有機化合物です。これらの化合物は、その多様な生物活性と医薬品化学における潜在的な用途で知られています。この化合物の構造には、ピラゾール環、ピリミジン環、アセトアミド基が含まれており、興味深い化学的性質を持つユニークな分子となっています。
2. 製法
合成経路と反応条件
2-(2-(3,5-ジメチル-1H-ピラゾール-1-イル)-4-メチル-6-オキソピリミジン-1(6H)-イル)-N-(o-トリル)アセトアミドの合成は、通常、複数のステップを伴います。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと、アセチルアセトンなどの1,3-ジケトンとの反応により、酸性または塩基性条件下で合成できます。
ピリミジン環の形成: ピリミジン環は、β-ケトエステルとグアニジンを塩基の存在下で反応させることによって合成できます。
ピラゾール環とピリミジン環のカップリング: ピラゾール環とピリミジン環は、縮合反応によってカップリングできます。この反応では、多くの場合、オキシ塩化リンなどの脱水剤を使用します。
アセトアミド基の導入:
工業的製造方法
この化合物の工業的製造には、収率と純度を向上させるために、上記の合成経路を最適化することが含まれる場合があります。これには、高度な触媒の使用、反応条件の高スループットスクリーニング、連続フロー化学技術の使用などが含まれます。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にピラゾール環とピリミジン環のメチル基で、酸化反応を起こす可能性があります。
還元: 還元反応は、ピリミジン環のカルボニル基で起こる可能性があります。
置換: この化合物は、特にピラゾール環とピリミジン環の窒素原子に隣接する位置で、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。
置換: 一般的な求核剤には、アミン、チオール、ハロゲン化物があります。
主な生成物
酸化: 酸化は、カルボン酸またはケトンの形成につながる可能性があります。
還元: 還元は、アルコールまたはアミンの形成につながる可能性があります。
置換: 置換は、さまざまな官能基を持つさまざまな誘導体の形成につながる可能性があります。
4. 科学研究への応用
2-(2-(3,5-ジメチル-1H-ピラゾール-1-イル)-4-メチル-6-オキソピリミジン-1(6H)-イル)-N-(o-トリル)アセトアミドは、いくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成における構成単位として使用されます。
医学: この化合物は、抗炎症剤、抗がん剤、抗菌剤としての可能性について調査されています。
産業: これは、ポリマーやコーティングなどの特定の特性を持つ新しい材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a β-ketoester with guanidine in the presence of a base.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings can be coupled through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride.
Introduction of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole and pyrimidine rings.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: Substitution can lead to the formation of various derivatives with different functional groups.
科学的研究の応用
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-(2-(3,5-ジメチル-1H-ピラゾール-1-イル)-4-メチル-6-オキソピリミジン-1(6H)-イル)-N-(o-トリル)アセトアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。たとえば、炎症に関与する特定の酵素の活性を阻害することにより、炎症反応を軽減できる可能性があります。
6. 類似の化合物との比較
類似の化合物
- 2-(2-(3,5-ジメチル-1H-ピラゾール-1-イル)-4-メチル-6-オキソピリミジン-1(6H)-イル)-N-(p-トリル)アセトアミド
- 2-(2-(3,5-ジメチル-1H-ピラゾール-1-イル)-4-メチル-6-オキソピリミジン-1(6H)-イル)-N-(m-トリル)アセトアミド
独自性
2-(2-(3,5-ジメチル-1H-ピラゾール-1-イル)-4-メチル-6-オキソピリミジン-1(6H)-イル)-N-(o-トリル)アセトアミドの独自性は、その特定の置換パターンとo-トリル基の存在にあります。この構造的特徴は、その生物活性と化学反応性に影響を与える可能性があり、他の類似の化合物とは異なるものとなっています。
類似化合物との比較
Similar Compounds
- 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(p-tolyl)acetamide
- 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide
Uniqueness
The uniqueness of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(o-tolyl)acetamide lies in its specific substitution pattern and the presence of the o-tolyl group. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.
特性
分子式 |
C19H21N5O2 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O2/c1-12-7-5-6-8-16(12)21-17(25)11-23-18(26)10-13(2)20-19(23)24-15(4)9-14(3)22-24/h5-10H,11H2,1-4H3,(H,21,25) |
InChIキー |
VWEPRNAPPITRJL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2N3C(=CC(=N3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11255139.png)
![N-(3,4-Dichlorophenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11255145.png)


![5-Bromo-N-(4-{3-methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)furan-2-carboxamide](/img/structure/B11255175.png)

![ethyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1H-pyrazole-5-carboxylate](/img/structure/B11255193.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11255200.png)
![N-cyclohexyl-2-[(1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B11255201.png)
![3-(4-chlorophenyl)-1-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11255205.png)
![2-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B11255211.png)
![7-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255224.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11255230.png)
